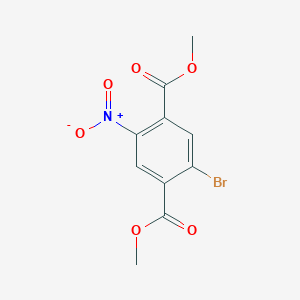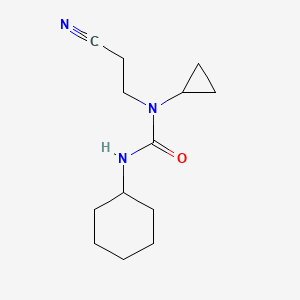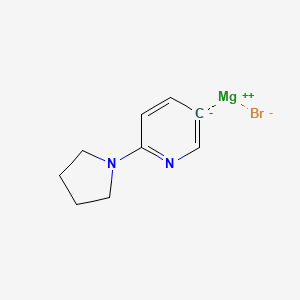
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the reagent and enhances its reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:
6−(Pyrrolidin−1−yl)pyridine+Mg+Br2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)magnesiumbromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products:
Alcohols: From nucleophilic addition.
Substituted Pyridines: From substitution reactions.
Coupled Products: From coupling reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Employed in the synthesis of biologically active compounds.
Biochemical Research: Used to study reaction mechanisms and enzyme interactions.
Industry:
Polymer Production: Used in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst in various industrial processes.
作用機序
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the nitrogen in the pyridine ring, enhancing the nucleophilicity of the carbon atom adjacent to the nitrogen. This allows the compound to effectively participate in various organic reactions, forming new carbon-carbon bonds.
類似化合物との比較
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)sodium
Comparison:
- Reactivity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide is generally more reactive than its lithium and sodium counterparts due to the higher reactivity of magnesium.
- Stability: The compound is more stable in THF compared to similar lithium and sodium compounds.
- Applications: While all three compounds can be used in similar types of reactions, the magnesium bromide variant is preferred for its balance of reactivity and stability.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11BrMgN2 |
|---|---|
分子量 |
251.41 g/mol |
IUPAC名 |
magnesium;6-pyrrolidin-1-yl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
KPVFHMLOIJILJT-UHFFFAOYSA-M |
正規SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


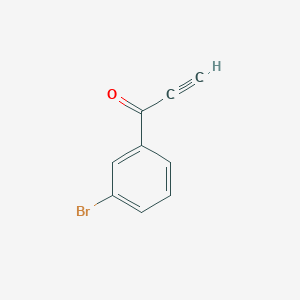
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
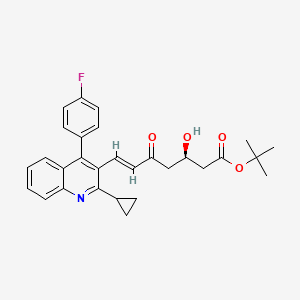
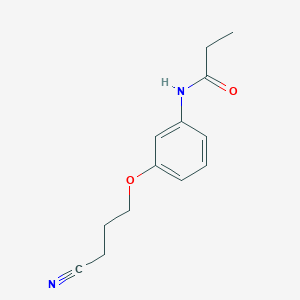
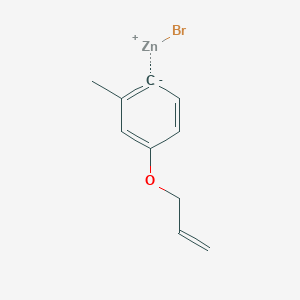
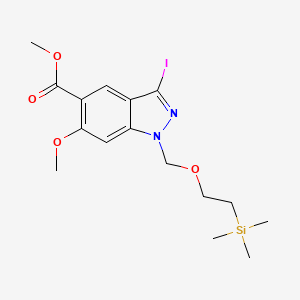
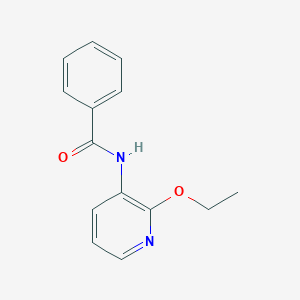
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


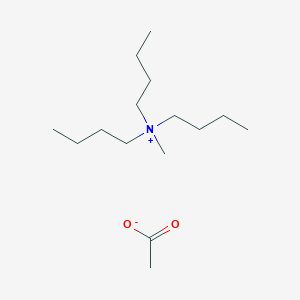
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
